molecular formula C12H15Cl2NO B1475552 1-(3,5-Dichlorobenzyl)piperidin-3-ol CAS No. 1594114-01-8

1-(3,5-Dichlorobenzyl)piperidin-3-ol

Cat. No. B1475552
CAS RN: 1594114-01-8
M. Wt: 260.16 g/mol
InChI Key: XMQLRIMVAWYYJM-UHFFFAOYSA-N
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

Scientific Research Applications

Drug Designing

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives have been utilized in the development of antiviral agents . They have shown promising results in inhibiting the replication of various viruses.

Antimalarial Applications

Some 1, 4-disubstituted piperidines have been evaluated for their antimalarial properties . The emergence of resistance to artemisinins has intensified the search for novel safe efficacious antimalarial molecules .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used in the development of antimicrobial and antifungal agents . They have shown effectiveness against a variety of microbial and fungal strains.

Antihypertensive Applications

Piperidine derivatives have been used in the development of antihypertensive agents . They have shown effectiveness in managing high blood pressure.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used in the development of analgesic and anti-inflammatory agents . They have shown effectiveness in managing pain and inflammation.

Antipsychotic Applications

Piperidine derivatives have been used in the development of antipsychotic agents . They have shown effectiveness in managing symptoms of various psychiatric disorders.

Mechanism of Action

While the mechanism of action for “1-(3,5-Dichlorobenzyl)piperidin-3-ol” is not specifically known, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidines are ubiquitous in nature and in medicaments as well. They play important roles in the human body and have great biologic qualities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-10-4-9(5-11(14)6-10)7-15-3-1-2-12(16)8-15/h4-6,12,16H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQLRIMVAWYYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorobenzyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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